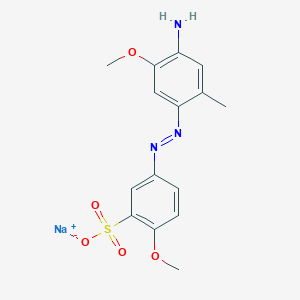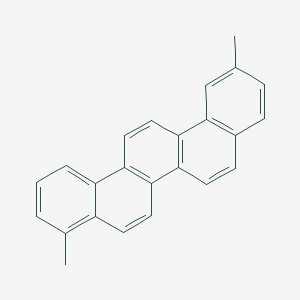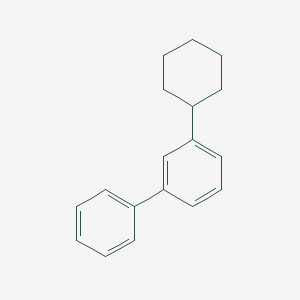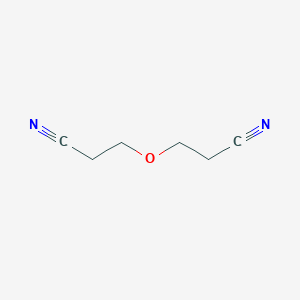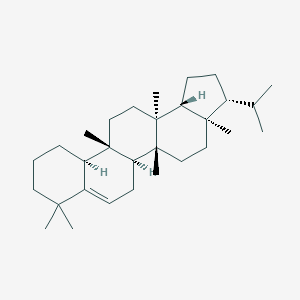
Adianene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adianene is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic molecule that is used in various fields, including pharmacology, biochemistry, and biotechnology. In
Wissenschaftliche Forschungsanwendungen
Mechanical Properties of Polymers
A study by Khan and Lopez-Pamies (2002) on Adiprene-L100, a polyether urethane-based rubber, explored its mechanical properties under different temperatures and strain rates. The study found that Adiprene-L100 exhibits nonlinear behavior and stress relaxation dependent on strain rate, temperature, and initial stress levels, indicating its potential for diverse applications in mechanical engineering and materials science (Khan & Lopez-Pamies, 2002).
Environmental Chemistry and Catalysis
The synthesis of adipic acid from cyclohexane presents environmental challenges, including significant emissions of greenhouse gases. Hwang and Sagadevan (2014) reported a novel N2O-free process that converts cyclohexane to adipic acid using ozone and UV light at room temperature. This method provides a more environmentally friendly approach to adipic acid production, potentially reducing the carbon footprint of nylon and other polyurethane products (Hwang & Sagadevan, 2014).
Sustainable Production Methods
Research on sustainable pathways for adipic acid production is vital due to its extensive use in nylon and plasticizer manufacturing. Vyver and Roman (2013) summarized recent advances in the catalytic oxidation of various substrates to adipic acid, focusing on using oxygen and hydrogen peroxide as oxidants. These methods aim to reduce the environmental impact of adipic acid production by utilizing more sustainable resources and processes (Vyver & Roman, 2013).
Catalytic Oxidation for Adipic Acid Production
Alshammari et al. (2012) demonstrated the potential of nano-gold/TiO2 catalysts for the direct oxidation of cyclohexane to adipic acid, achieving significant conversion rates and selectivity. This research points towards innovative catalytic methods that could streamline the production of adipic acid, making it more efficient and environmentally sustainable (Alshammari et al., 2012).
Biological Synthesis of Adipic Acid
Deng, Ma, and Mao (2016) reviewed biological routes for adipic acid synthesis, highlighting the potential of metabolic engineering and synthetic biology in creating sustainable production methods. These approaches aim to synthesize adipic acid directly from renewable substrates, offering an alternative to petrochemical processes and contributing to the development of green chemistry (Deng, Ma, & Mao, 2016).
Eigenschaften
CAS-Nummer |
1615-95-8 |
|---|---|
Produktname |
Adianene |
Molekularformel |
C30H50 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H50/c1-20(2)21-11-13-24-27(21,5)16-18-30(8)25-14-12-22-23(10-9-15-26(22,3)4)28(25,6)17-19-29(24,30)7/h12,20-21,23-25H,9-11,13-19H2,1-8H3/t21-,23-,24-,25+,27-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
WZDKBHGEBSMIQO-CTXSZRMBSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CCCC5(C)C)C)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCCC5(C)C)C)C)C)C |
Kanonische SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCCC5(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




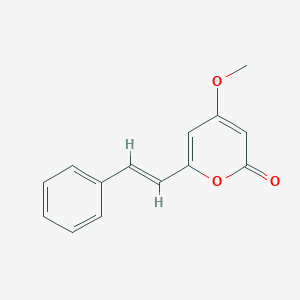





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
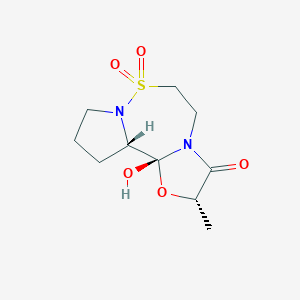
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
